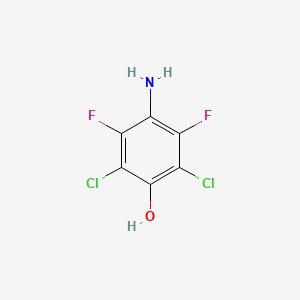

2,6-Dichloro-3,5-difluoro-4-amino-phenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,6-Dichloro-3,5-difluoro-4-amino-phenol is a useful research compound. Its molecular formula is C6H3Cl2F2NO and its molecular weight is 213.99 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Agricultural Applications

Insecticide Development

One of the primary applications of 2,6-dichloro-3,5-difluoro-4-amino-phenol is as an intermediate in the synthesis of insecticides. It serves as a precursor for hexaflumuron, a benzoyl urea insecticide known for its chitin synthesis inhibition properties. This compound exhibits high insecticidal and ovicidal activity and is particularly effective against pests like bollworms. The synthesis process involves chlorination and reduction reactions that enhance the yield and purity of the final product, making it a valuable asset in pest management strategies .

Table 1: Comparison of Insecticides Derived from this compound

| Insecticide Name | Active Ingredient | Mode of Action | Target Pests |

|---|---|---|---|

| Hexaflumuron | This compound | Chitin synthesis inhibitor | Bollworm, Termites |

Medicinal Chemistry

Histone Deacetylase Inhibition

Recent studies have explored the potential of this compound derivatives in cancer therapy as histone deacetylase inhibitors (HDACis). These compounds can be activated by visible light, allowing for targeted therapy with reduced side effects compared to traditional chemotherapy. The ability to control the activity of these drugs with light presents a significant advancement in localized cancer treatment .

Case Study: Photoswitchable HDAC Inhibitors

A series of photoswitchable azobenzene HDAC inhibitors were developed that incorporate halogen substitutions similar to those found in this compound. These compounds demonstrated enhanced activity under illumination compared to their dark states. The introduction of halogen atoms not only improved their pharmacological properties but also allowed for better control over their activation wavelengths .

Environmental Applications

Potential Contaminant Studies

Research has also focused on the environmental implications of compounds like this compound. Investigations into its role as a potential contaminant have been conducted to assess its impact on ecosystems and human health. Understanding the degradation pathways and environmental persistence of this compound is crucial for risk assessment and regulatory measures .

特性

分子式 |

C6H3Cl2F2NO |

|---|---|

分子量 |

213.99 g/mol |

IUPAC名 |

4-amino-2,6-dichloro-3,5-difluorophenol |

InChI |

InChI=1S/C6H3Cl2F2NO/c7-1-3(9)5(11)4(10)2(8)6(1)12/h12H,11H2 |

InChIキー |

LFQXCERJLSLBBC-UHFFFAOYSA-N |

正規SMILES |

C1(=C(C(=C(C(=C1F)Cl)O)Cl)F)N |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。